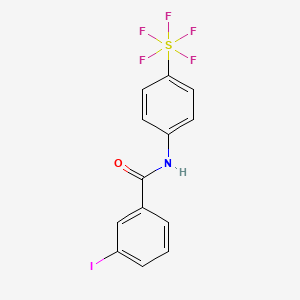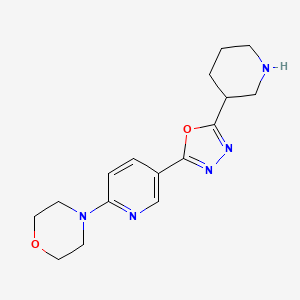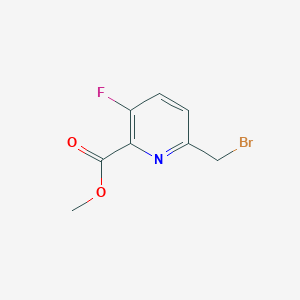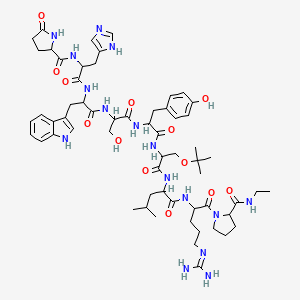
Methylglyoxal bis(guanylhydrazone)sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) (8CI) is a compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound is a sulfate salt, which enhances its solubility in water and makes it suitable for various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine compounds typically involves the reaction of amines with carbodiimides or thioureas. One common method is the addition of amines to carbodiimides, which forms guanidines under mild conditions . Another approach involves the use of thioureas in conjunction with thiophilic metal salts or other activating agents . For the specific synthesis of guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1), a sequential one-pot approach can be employed. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidine compounds often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, leading to the formation of guanidines . This method is advantageous due to its high yield and mild reaction conditions.
化学反应分析
Types of Reactions: Guanidine compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. They are known for their strong nucleophilicity and can participate in nucleophilic substitution reactions. Additionally, guanidines can act as strong bases and are involved in deprotonation reactions .
Common Reagents and Conditions: Common reagents used in guanidine reactions include carbodiimides, thioureas, and isocyanides. Reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from guanidine reactions depend on the specific reagents and conditions used. For example, the reaction of guanidines with carbodiimides typically yields substituted guanidines, while reactions with thioureas can produce various guanidine derivatives .
科学研究应用
Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, guanidine compounds are known for their role in protein denaturation and are used in the study of protein folding and stability . In medicine, guanidine derivatives have been explored for their potential therapeutic applications, including as treatments for muscle weakness and fatigue associated with myasthenic syndromes . Additionally, guanidine compounds are used in the polymer industry as catalysts for polymerization reactions .
作用机制
The mechanism of action of guanidine compounds involves their strong basicity and ability to form stable complexes with various molecular targets. Guanidines enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in the treatment of muscle weakness and fatigue . They also slow the rates of depolarization and repolarization of muscle cell membranes, contributing to their therapeutic effects .
相似化合物的比较
Similar Compounds: Similar compounds to guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) include other guanidine derivatives such as N,N’-disubstituted guanidines and guanylating agents like S-methylisothioureas . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) apart is its sulfate salt form, which enhances its solubility and makes it more suitable for certain applications compared to other guanidine derivatives. Its unique structure also allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .
属性
CAS 编号 |
13922-04-8 |
|---|---|
分子式 |
C5H14N8O4S |
分子量 |
282.28 g/mol |
IUPAC 名称 |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C5H12N8.H2O4S/c1-3(11-13-5(8)9)2-10-12-4(6)7;1-5(2,3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);(H2,1,2,3,4)/b10-2+,11-3+; |
InChI 键 |
QFMGTJJDGOIPAY-BCKSSGNJSA-N |
手性 SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O |
规范 SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




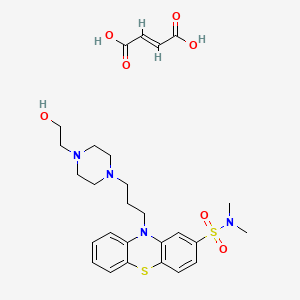

![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)
![4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate](/img/structure/B12297438.png)
![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)
![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
